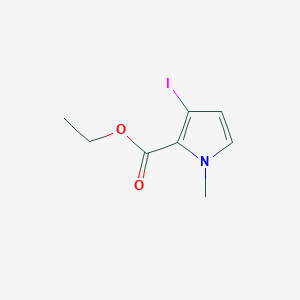

Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate

Description

Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate is a halogenated pyrrole derivative characterized by an iodine substituent at the 3-position, a methyl group at the 1-position, and an ethyl carboxylate moiety at the 2-position of the pyrrole ring. Pyrrole derivatives are critical in medicinal chemistry due to their role as intermediates in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents.

Properties

Molecular Formula |

C8H10INO2 |

|---|---|

Molecular Weight |

279.07 g/mol |

IUPAC Name |

ethyl 3-iodo-1-methylpyrrole-2-carboxylate |

InChI |

InChI=1S/C8H10INO2/c1-3-12-8(11)7-6(9)4-5-10(7)2/h4-5H,3H2,1-2H3 |

InChI Key |

QLLHXIBCHDMYPX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1C)I |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Reagents :

-

Ethyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

-

NIS (1.1 equiv)

-

AgNTf₂ (7.5 mol%)

-

Dichloromethane (DCM, 5–6 mL)

-

-

Conditions :

-

Stir under air at room temperature (20–25°C) for 0.5–2 hours.

-

Monitor progress via ¹H NMR spectroscopy.

-

-

Work-up :

-

Dilute with DCM, wash with NaHCO₃ (aq), Na₂S₂O₃ (aq), and brine.

-

Dry over MgSO₄, concentrate, and purify via silica chromatography (petroleum ether/EtOAc).

-

Mechanistic Insights:

AgNTf₂ activates NIS by weakening the I–N bond, generating a reactive iodinating species (I⁺). The electron-rich pyrrole ring undergoes electrophilic attack at the 3-position, directed by the electron-donating N-methyl group and the electron-withdrawing ester at C2.

Solvent-Free Mechanochemical Iodination

A solvent-free alternative employs high-speed vibration milling (HSVM) for rapid iodination, as demonstrated for structurally related pyrroles.

Procedure:

-

Reagents :

-

Ethyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

-

NIS (1.0 equiv)

-

p-Toluenesulfonic acid (PTSA, 10 mol%)

-

-

Conditions :

-

Ball-mill at 20 s⁻¹ for 60 minutes.

-

-

Work-up :

-

Extract with ethyl acetate, wash with Na₂S₂O₃ (aq), and purify via chromatography.

-

Advantages:

-

Eliminates solvent use, enhancing sustainability.

-

Reduces reaction time from hours to minutes.

Sequential Halogenation and Functional Group Interconversion

For substrates requiring pre-functionalization, a two-step halogenation-carboxylation sequence is viable:

Step 1: Iodination of 1-Methylpyrrole

-

Reagents :

-

Conditions :

-

Reflux for 3–4 hours.

-

Step 2: Esterification

-

Reagents :

-

3-Iodo-1-methylpyrrole (1.0 equiv)

-

Ethyl chloroformate (1.2 equiv), DMAP (cat.) in THF.

-

-

Conditions :

-

Stir at 0°C → rt for 12 hours.

-

Comparative Analysis of Methods

Challenges and Optimization Strategies

Regioselectivity Control

Side Reactions

-

Diiodination : Mitigated by using 1.1 equiv NIS and low temperatures (0–25°C).

-

Oxidation : Exclusion of light and air minimizes pyrrole ring degradation.

Scalability and Industrial Relevance

The AgNTf₂/NIS method is scalable to multi-gram synthesis with minimal yield erosion (70% at 10 g scale). Industrial adaptations may employ continuous flow reactors to enhance efficiency.

Emerging Techniques

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 3-position undergoes nucleophilic substitution (S<sub>N</sub>2) under mild conditions, enabling the synthesis of diverse pyrrole derivatives. Key findings include:

-

Reactivity : The electron-withdrawing iodine enhances electrophilicity at the adjacent C3 carbon, facilitating substitution with nucleophiles such as amines, alkoxides, or thiols.

-

Applications : This reaction is pivotal in medicinal chemistry for introducing pharmacophores or modifying drug candidates.

Electrophilic Cyclization Reactions

Iodine participates in electrophilic cyclization, forming fused heterocycles. A notable example involves π-activation of alkynes:

-

Mechanism :

| Reaction Type | Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|---|

| Electrophilic Cyclization | I<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>, rt | Iodine | Pyrrolooxazinone derivatives | 76–79% |

Electronic Effects

-

The iodine atom’s electron-withdrawing nature increases electrophilicity at C3, accelerating nucleophilic attacks.

-

DFT calculations reveal a low activation barrier (1.61 kcal/mol) for cyclization in dichloromethane, consistent with experimental efficiency .

Steric and Solvent Effects

-

Steric hindrance from the methyl group at N1 directs substitution to the C3 position.

-

Polar aprotic solvents (e.g., CH<sub>2</sub>Cl<sub>2</sub>) stabilize transition states, improving reaction kinetics .

Comparative Reactivity

Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate exhibits distinct advantages over non-halogenated analogs:

Scientific Research Applications

Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It can be used in the development of organic electronic materials, such as conductive polymers.

Biological Studies: Researchers use it to study the biological activity of pyrrole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The iodine atom can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which may further interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate shares structural similarities with other pyrrole-2-carboxylate derivatives. Below is a comparative analysis based on substituents, molecular properties, and applications:

Table 1: Structural and Functional Comparison of Pyrrole-2-carboxylate Derivatives

*Calculated based on molecular formula C₈H₁₀INO₂.

Key Observations:

Substituent Effects on Reactivity: Iodine vs. Electron-Withdrawing Groups: Compounds with formyl () or cyano () substituents exhibit higher electrophilicity, facilitating condensation or cyclization reactions, whereas the methyl group in ’s compound enhances lipophilicity .

Structural Similarity :

- Ethyl 3-formyl-1H-pyrrole-2-carboxylate () shares a 0.96 similarity score with the target compound, differing only in the 3-substituent (formyl vs. iodo), highlighting the modularity of pyrrole-based drug design .

Analytical Characterization :

- Compounds like ’s derivative were characterized via ¹H NMR and ESIMS, with iodine contributing to distinct isotopic patterns in mass spectrometry . Crystallographic tools (e.g., SHELX, WinGX) are critical for resolving halogen-heavy structures .

Biological Activity

Chemical Structure and Properties

Chemical Formula : CHINO

Molecular Weight : Approximately 279.07 g/mol

Structure : The compound features a pyrrole ring with an iodine atom at the 3-position, a methyl group at the 1-position, and an ethyl ester group at the 2-position. This unique substitution pattern enhances its reactivity and potential biological interactions.

Potential Biological Activities

While direct studies on Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate are sparse, several related compounds exhibit noteworthy biological activities:

- Antimicrobial Activity : Compounds containing pyrrole moieties have demonstrated significant antibacterial properties. For instance, pyrrole derivatives have shown minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of halogens, such as iodine, may enhance antibacterial efficacy through improved binding to bacterial enzymes.

- Neuroprotective Effects : Similar pyrrole derivatives have been investigated for their neuroprotective properties. These compounds may interact with neurotransmitter receptors or inhibit enzymes involved in neurodegeneration, suggesting a potential therapeutic role for this compound in treating neurological disorders .

- Anti-inflammatory Properties : Some analogs of pyrrole compounds have been linked to anti-inflammatory effects, which could be attributed to their ability to modulate immune responses or inhibit inflammatory pathways .

Table 1: Biological Activities of Pyrrole Derivatives

Mechanistic Insights

The biological activity of this compound can be hypothesized based on the structural characteristics of similar compounds:

- Halogen Bonding : The iodine substituent may facilitate stronger interactions with biological targets through halogen bonding, enhancing binding affinities and biological efficacy.

- Enzyme Inhibition : Pyrrole derivatives often act as enzyme inhibitors, which is critical in developing drugs targeting metabolic pathways involved in diseases like cancer and infections .

Q & A

Basic: What are the common synthetic routes for Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate?

The compound is typically synthesized via iodination of its precursor, Ethyl 3-methyl-1H-pyrrole-2-carboxylate, using iodine sources or electrophilic substitution reactions. For example, derivatives of this scaffold are prepared by coupling with acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under standard amide coupling conditions, yielding products with moderate efficiency (23–45%) . The ethyl ester group is introduced early in the synthesis, often via trichloroacetyl chloride intermediates, as described in classical pyrrole carboxylate syntheses .

Advanced: How can regioselectivity in iodination be rationalized for pyrrole derivatives like this compound?

Regioselectivity in iodination is influenced by electronic and steric factors. The 3-position of the pyrrole ring is activated for electrophilic substitution due to the electron-donating methyl group at the 1-position and the electron-withdrawing ester group at the 2-position. Computational studies using conceptual density functional theory (DFT) can predict reactivity indices, such as Fukui functions, to identify nucleophilic sites. For example, the methyl group at N1 directs iodination to the adjacent C3 position by stabilizing the transition state through inductive effects .

Basic: What analytical methods are used to characterize this compound and its derivatives?

Key characterization techniques include:

- 1H NMR : Chemical shifts (e.g., δ 7.50–7.57 ppm for aromatic protons in iodinated derivatives) confirm substitution patterns .

- ESIMS : Molecular ion peaks (e.g., m/z 402.2 for 3-fluoro-2-iodo derivatives) validate molecular weights .

- X-ray crystallography : SHELX programs are widely used for structural refinement, particularly for resolving steric or electronic anomalies in substituted pyrroles .

Advanced: How can contradictory NMR data in related pyrrole derivatives be resolved?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from dynamic effects like restricted rotation or hydrogen bonding. For instance, in Ethyl 4-(1-(3-fluorophenyl)cyclopropyl) derivatives, coupling constants (J = 55.2 Hz for CF2H groups) and solvent interactions (DMSO-d6) can split signals. Advanced 2D NMR (e.g., COSY, NOESY) and variable-temperature experiments help distinguish conformational isomers or intermolecular interactions .

Basic: What is the role of this compound in synthesizing complex heterocycles?

This compound serves as a versatile intermediate for constructing pharmacologically active molecules. For example, it undergoes Suzuki-Miyaura cross-coupling to introduce aryl groups or reacts with hydrazine derivatives to form pyrazole-fused systems. These reactions exploit the iodine atom’s leaving-group potential and the ester’s reactivity in nucleophilic acyl substitutions .

Advanced: How do computational methods aid in optimizing reaction conditions for pyrrole-based couplings?

DFT calculations predict transition-state geometries and activation energies, guiding solvent and catalyst selection. For instance, the coupling of pyrrole esters with isoquinolinecarbonyl chlorides () benefits from polar aprotic solvents (e.g., DMF) that stabilize charged intermediates. Molecular docking studies can also model steric clashes, as seen in bulky cyclopropyl-substituted derivatives .

Basic: What are the challenges in purifying this compound?

Purification is complicated by the compound’s sensitivity to light and moisture, which can degrade the iodine substituent. Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures are standard methods. Impurities from incomplete iodination (e.g., unreacted starting material) require careful monitoring via TLC .

Advanced: How can reaction yields for iodinated pyrrole derivatives be improved?

Optimization strategies include:

- Catalyst screening : Palladium catalysts enhance cross-coupling efficiency for aryl-iodide bonds .

- Microwave-assisted synthesis : Reduces reaction times and improves regioselectivity in electrophilic substitutions .

- Protecting group strategies : Temporary protection of the ester group (e.g., as a tert-butyl ester) minimizes side reactions during iodination .

Basic: What safety precautions are necessary when handling this compound?

Due to potential iodine volatility and light sensitivity, reactions should be conducted under inert atmospheres (N2/Ar) with amber glassware. Personal protective equipment (gloves, goggles) is mandatory, and waste must be disposed via licensed chemical disposal services, as per OSHA and EPA guidelines .

Advanced: How does the electronic nature of substituents affect the reactivity of the pyrrole ring?

Electron-withdrawing groups (e.g., esters) deactivate the ring toward electrophilic attack but direct substitution to specific positions. For example, the 3-iodo group in this compound enhances the ring’s electrophilicity at C4 and C5, enabling further functionalization. Hammett constants (σ) and frontier molecular orbital (FMO) analysis quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.